1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile is a heterocyclic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings
Mechanism of Action
Target of action
Compounds containing a thiazole ring, like “1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile”, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of these compounds often involves interaction with various enzymes and receptors in the body. For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structures and targets .
Result of action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-thienylamine with pyrimidine-2-carbonitrile in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit diverse biological activities.
Pyrimidines: Similar to the pyrimidine ring in the compound, these are known for their pharmacological properties.
Thiophenes: These compounds share the thiophene ring and are used in various industrial applications.
Uniqueness: 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-9-10-3-1-7-17(10)13-15-6-5-11(16-13)12-4-2-8-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQDLWGFXTURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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